3-Methyl-N-(3-sulfopropyl)-D-valine

Description

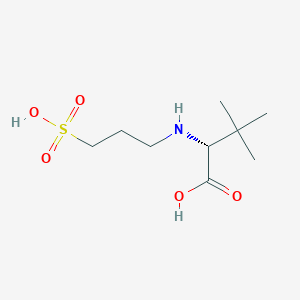

3-Methyl-N-(3-sulfopropyl)-D-valine is a chiral amino acid derivative characterized by a sulfopropyl group attached to the nitrogen of D-valine, with an additional methyl group at the 3-position of the valine backbone. Its stereochemistry (D-configuration) and functional groups confer unique physicochemical properties, such as enhanced solubility in polar solvents due to the sulfonic acid moiety.

Properties

CAS No. |

819864-26-1 |

|---|---|

Molecular Formula |

C9H19NO5S |

Molecular Weight |

253.32 g/mol |

IUPAC Name |

(2R)-3,3-dimethyl-2-(3-sulfopropylamino)butanoic acid |

InChI |

InChI=1S/C9H19NO5S/c1-9(2,3)7(8(11)12)10-5-4-6-16(13,14)15/h7,10H,4-6H2,1-3H3,(H,11,12)(H,13,14,15)/t7-/m0/s1 |

InChI Key |

AQVZYWLVFCWBGO-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)O)NCCCS(=O)(=O)O |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NCCCS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(3-sulfopropyl)-D-valine typically involves the reaction of D-valine with 3-chloropropanesulfonic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of D-valine attacks the sulfonic acid derivative, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Purification steps such as crystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(3-sulfopropyl)-D-valine can undergo various chemical reactions, including:

Oxidation: The sulfopropyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfonic acid group.

Substitution: The methyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: De-sulfonated derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Methyl-N-(3-sulfopropyl)-D-valine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a drug precursor.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-N-(3-sulfopropyl)-D-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfopropyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

- N-(3-Oxo-3-phenylpropyl)-valine (CAS 658709-87-6): Features a ketone-phenylpropyl substituent instead of sulfopropyl, leading to increased hydrophobicity .

- Cyano(3-phenoxyphenyl)methyl N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine (tau-fluvalinate): A pesticidal valine derivative with a trifluoromethyl-chlorophenyl group and cyano-phenoxyphenyl ester .

- L-Valine and D-Valine: Differ in stereochemistry, impacting interactions with chiral surfaces (e.g., cyclen monolayers show pressure-dependent chiral recognition for valine enantiomers) .

Physico-Chemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Solubility Profile |

|---|---|---|---|---|

| 3-Methyl-N-(3-sulfopropyl)-D-valine | C₉H₁₉NO₅S | 253.31 | 3-Sulfopropyl, D-configuration | High polarity, water-soluble |

| N-(3-Oxo-3-phenylpropyl)-valine | C₁₄H₁₉NO₃ | 249.31 | 3-Oxo-3-phenylpropyl | Moderate polarity |

| Tau-fluvalinate | C₂₆H₂₂ClF₃N₂O₃ | 502.91 | Trifluoromethyl-chlorophenyl | Lipophilic |

The sulfopropyl group in the target compound enhances aqueous solubility compared to phenyl or trifluoromethyl analogs, making it advantageous for applications requiring polar solvents .

Functional and Application Differences

- This compound: Potential use in chiral separation systems or drug delivery due to its stereospecific interactions and solubility .

- Tau-fluvalinate : Commercial pesticide targeting insect nervous systems; relies on lipophilicity for membrane penetration .

- N-(3-Oxo-3-phenylpropyl)-valine: Limited application data, but its hydrophobic nature may suit non-polar formulations .

Chiral Recognition and Interactions

Cyclen monolayers exhibit pressure-dependent chiral recognition for valine enantiomers, favoring D-valine at low pressure (<22 mN/m) and L-valine at higher pressures. This suggests that environmental conditions (e.g., surface pressure) critically influence the compound’s interactions compared to analogs like leucine derivatives, which show consistent enantiomeric preference .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Key Functional Groups | Chirality | Primary Application |

|---|---|---|---|

| This compound | Sulfopropyl, methyl | D-form | Research, chiral separations |

| Tau-fluvalinate | Trifluoromethyl, cyano | D-form | Pesticide |

| N-(3-Oxo-3-phenylpropyl)-valine | Phenylpropyl, ketone | Unspecified | Undeclared |

Table 2: Solubility and Reactivity

| Compound | Solubility in Water (g/L) | Reactivity with Cyclen Monolayers |

|---|---|---|

| This compound | >50 (estimated) | High, pressure-dependent |

| Tau-fluvalinate | <0.1 | Low |

| L-Valine | 85 | Moderate, pressure-sensitive |

Biological Activity

3-Methyl-N-(3-sulfopropyl)-D-valine is a compound of interest in the fields of biochemistry and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.

Structure

This compound is characterized by the presence of a methyl group and a sulfopropyl group attached to the D-valine backbone. This combination of functional groups contributes to its distinct chemical reactivity and biological properties.

Synthesis

The compound is typically synthesized through the reaction of D-valine with 3-chloropropanesulfonic acid under basic conditions. This nucleophilic substitution reaction results in the formation of the desired product, which can be purified through methods such as crystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfopropyl group may enhance binding affinity, leading to modulation of metabolic pathways and enzyme interactions. Detailed studies are required to elucidate the specific molecular mechanisms involved .

Applications in Research

Research has indicated several potential applications for this compound:

- Metabolic Pathways : It has been studied for its role in various metabolic pathways, suggesting a significant involvement in biochemical processes.

- Therapeutic Potential : Investigations into its therapeutic effects have shown promise, particularly as a precursor in drug development .

- Chemical Synthesis : It serves as a building block for synthesizing more complex molecules in chemical research .

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has focused on how this compound interacts with specific enzymes, potentially acting as an inhibitor or activator depending on the target enzyme's nature. These studies indicate that the compound can modulate enzyme activity, which may have implications for metabolic regulation .

- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. For instance, related compounds have shown effectiveness in inhibiting the proliferation of cancer cells, highlighting the need for further exploration into this compound's potential therapeutic applications .

Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methyl-N-(3-sulfopropyl)-L-valine | Stereoisomer with similar properties | Different biological activity |

| N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline | Contains sulfopropyl group | Used in different applications |

The uniqueness of this compound lies in its specific combination of functional groups, which confers distinct chemical and biological properties compared to its isomers and related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.